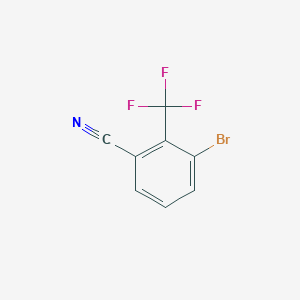

3-Bromo-2-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene to introduce a bromine atom at the desired position.

Cyano Group Replacement: Introduction of the cyano group through a nucleophilic substitution reaction.

Aminolysis Substitution: Further functionalization to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: Such as Suzuki cross-coupling reactions, where it reacts with boronic acids or esters to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields benzonitrile derivatives, while coupling reactions produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Bromo-2-(trifluoromethyl)benzonitrile possesses a molecular formula of C8H4BrF3N and a molecular weight of approximately 250.02 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a benzonitrile framework, which significantly influences its reactivity and interaction with biological systems.

Scientific Research Applications

The applications of this compound can be categorized into several fields:

Pharmaceutical Chemistry

- Synthesis of Drug Intermediates : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, it plays a crucial role in the production of Selinexor, an FDA-approved drug for cancer treatment. The synthesis begins with this compound, which undergoes further chemical transformations to yield the final product.

- Development of P2X7 Receptor Antagonists : Research indicates that this compound is involved in the preparation of heterocyclic amide derivatives that act as antagonists for the P2X7 receptor, which is implicated in various inflammatory diseases .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a vital building block in synthesizing more complex organic molecules. Its unique chemical properties allow it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis of Symmetrical N,N'-Alkylidine Bisamides : It reacts with tert-butyl acetate in the presence of sulfuric acid to produce symmetrical N,N'-alkylidine bisamides, showcasing its utility in organic synthesis.

Physical Chemistry

- Reference Compound for Electron Affinity Studies : In physical chemistry, this compound is used as a reference compound to determine the electron affinity of other compounds, such as 1,3,5,7-cyclooctatetraene (COT). This application highlights its significance in understanding electronic properties and reactivity.

Case Study 1: Synthesis of Selinexor

In the synthesis pathway for Selinexor, researchers utilized this compound as an initial precursor. The compound underwent multiple steps involving nucleophilic substitutions and coupling reactions to yield the final therapeutic agent. This case illustrates the compound's importance in drug development and its potential therapeutic applications.

Case Study 2: P2X7 Receptor Antagonists

Studies involving this compound have led to the discovery of new P2X7 receptor antagonists. These compounds have shown promise in preclinical models for treating chronic pain and inflammation, demonstrating the compound's relevance in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets. This can result in the modulation of enzyme activity, receptor binding, or other biochemical interactions .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.

3-Bromo-5-fluorobenzonitrile:

3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile: Another derivative with additional fluorine substitution, offering unique properties for specific applications.

Uniqueness

3-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the combined presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.

Actividad Biológica

3-Bromo-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H3BrF3N

- Molecular Weight : Approximately 250.02 g/mol

- Structural Features : The compound consists of a bromine atom and a trifluoromethyl group attached to a benzonitrile framework, which enhances its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures often exhibit notable antimicrobial properties. The trifluoromethyl group is known to enhance bioactivity by influencing the compound's interaction with biological membranes and enzymes .

- Anticancer Potential : Preliminary studies suggest that fluorinated compounds can exhibit significant anticancer activity. For instance, related compounds have shown IC50 values better than standard chemotherapeutics like Doxorubicin against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .

- Agrochemical Applications : The compound's structural motif allows for the development of effective crop protection agents, such as pesticides and herbicides. The bromine and trifluoromethyl groups contribute to the compound's reactivity, making it suitable for agrochemical synthesis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets such as enzymes or receptors .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression or microbial resistance, suggesting that this compound may also act through enzyme modulation .

Case Studies and Experimental Data

A summary of relevant studies exploring the biological activity of fluorinated benzonitriles is provided below:

Mechanistic Insights

Research indicates that compounds with trifluoromethyl groups can influence gene expression related to cancer pathways. For example, down-regulation of genes such as TP53, BRCA1, and EGFR has been observed in treated cancer cell lines, highlighting potential pathways through which these compounds exert their effects .

Propiedades

IUPAC Name |

3-bromo-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQERJEKPDHRROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-24-5 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.